molecular formula C10H8ClN3 B13141781 2-Chloro-5-pyridin-4-ylpyridin-3-amine

2-Chloro-5-pyridin-4-ylpyridin-3-amine

Katalognummer: B13141781
Molekulargewicht: 205.64 g/mol
InChI-Schlüssel: IAAYDSBNGVSPNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-pyridin-4-ylpyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with chlorine and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-pyridin-4-ylpyridin-3-amine typically involves the chlorination of a pyridine derivative followed by amination. One common method involves the reaction of 2-chloropyridine with an amine under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-pyridin-4-ylpyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-pyridin-4-ylpyridin-3-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Chloro-5-pyridin-4-ylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Eigenschaften

Molekularformel

C10H8ClN3

Molekulargewicht

205.64 g/mol

IUPAC-Name

2-chloro-5-pyridin-4-ylpyridin-3-amine

InChI

InChI=1S/C10H8ClN3/c11-10-9(12)5-8(6-14-10)7-1-3-13-4-2-7/h1-6H,12H2

InChI-Schlüssel

IAAYDSBNGVSPNN-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C2=CC(=C(N=C2)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.